Dihydropyrimidine-2,4,5(3H)-trione Dihydropyrimidine-2,4,5(3H)-trione 5-hydroxy derivative of the nucleobase Uracil and an isomer of Barbituric Acid. Studies show that it can form stable base pairs with all four bases in a DNA duplex. Used as an oxidative DNA damage biomarker.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 496-76-4
VCID: VC21118531
InChI: InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
SMILES: C1C(=O)C(=O)NC(=O)N1
Molecular Formula: C₄H₄N₂O₃
Molecular Weight: 128.09 g/mol

Dihydropyrimidine-2,4,5(3H)-trione

CAS No.: 496-76-4

Cat. No.: VC21118531

Molecular Formula: C₄H₄N₂O₃

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

Dihydropyrimidine-2,4,5(3H)-trione - 496-76-4

Specification

Description 5-hydroxy derivative of the nucleobase Uracil and an isomer of Barbituric Acid. Studies show that it can form stable base pairs with all four bases in a DNA duplex. Used as an oxidative DNA damage biomarker.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 496-76-4
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
IUPAC Name 1,3-diazinane-2,4,5-trione
Standard InChI InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
Standard InChI Key FQXOOGHQVPKHPG-UHFFFAOYSA-N
SMILES C1C(=O)C(=O)NC(=O)N1
Canonical SMILES C1C(=O)C(=O)NC(=O)N1

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